BTYNB isomer
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BTYNB isomer is a small molecule inhibitor known for its ability to selectively inhibit the binding of insulin-like growth factor 2 messenger ribonucleic acid-binding protein 1 (IGF2BP1) to messenger ribonucleic acid (mRNA). This compound has shown significant potential in cancer research, particularly in targeting oncogenic mRNAs such as c-Myc and β-transducin repeat-containing protein 1 (β-TrCP1) .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BTYNB isomer involves multiple steps, including the formation of key intermediates and their subsequent reactions. The specific synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature. Generally, the synthesis may involve:
Formation of Intermediates: Initial steps may include the preparation of key intermediates through reactions such as alkylation, acylation, or condensation.
Coupling Reactions: These intermediates are then coupled using reagents like palladium catalysts under controlled conditions to form the desired this compound.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification processes. The use of automated reactors and continuous flow systems may be employed to enhance production efficiency .
化学反应分析
Types of Reactions
BTYNB isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
科学研究应用
BTYNB isomer has a wide range of scientific research applications, including:
Cancer Research: It is used to inhibit the binding of IGF2BP1 to oncogenic mRNAs, thereby reducing the expression of proteins like c-Myc and β-TrCP1. .
Biological Studies: The compound is used to study the role of IGF2BP1 in various biological processes, including cell cycle regulation and apoptosis.
Drug Development: This compound serves as a lead compound for developing new therapeutic agents targeting IGF2BP1 and related pathways.
作用机制
BTYNB isomer exerts its effects by selectively inhibiting the binding of IGF2BP1 to its target mRNAs. This inhibition leads to the destabilization of these mRNAs, resulting in reduced expression of the encoded proteins. The compound specifically targets oncogenic mRNAs such as c-Myc and β-TrCP1, leading to decreased cell proliferation and increased apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
IMP1 Inhibitors: Other inhibitors targeting insulin-like growth factor 2 mRNA-binding protein 1 include compounds like 2-((4-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)phenyl)amino)-N-(4-methoxyphenyl)acetamide.
c-Myc Inhibitors: Compounds such as 10058-F4 and 10074-G5 are known to inhibit c-Myc by disrupting its interaction with Max.
Uniqueness
BTYNB isomer is unique in its selective inhibition of IGF2BP1 binding to mRNAs, which is not commonly observed in other similar compounds. This specificity makes it a valuable tool in cancer research and drug development .
属性
分子式 |
C12H9BrN2OS |
---|---|
分子量 |
309.18 g/mol |
IUPAC 名称 |
2-(5-bromothiophen-2-yl)-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C12H9BrN2OS/c13-10-6-5-9(17-10)11-14-8-4-2-1-3-7(8)12(16)15-11/h1-6,11,14H,(H,15,16) |
InChI 键 |
PTORCHCLFMJDLP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=C(S3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。